molecular formula C28H58O8 B13828779 3,6,9,12,15,18,21-Heptaoxapentatriacontan-1-ol CAS No. 40036-79-1

3,6,9,12,15,18,21-Heptaoxapentatriacontan-1-ol

Cat. No.: B13828779
CAS No.: 40036-79-1
M. Wt: 522.8 g/mol
InChI Key: JEKWNQSRRXIGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18,21-Heptaoxapentatriacontan-1-ol (CAS: 3055-97-8) is a polyethylene glycol (PEG)-based surfactant with a linear alkyl chain and seven ethylene oxide (EO) units. Its molecular formula is C26H54O8 (average mass: 494.710 Da), and it is systematically named based on its 35-carbon backbone (pentatriacontane) with seven ether oxygen atoms . Commonly referred to as C12E7 (dodecylheptaglycol), it features a C12 (dodecyl) hydrophobic tail and a hydrophilic hepta-EO headgroup. This compound is widely used in biochemical research as a nonionic detergent for membrane protein solubilization and in industrial applications for emulsification .

Properties

CAS No.

40036-79-1

Molecular Formula

C28H58O8

Molecular Weight

522.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C28H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-30-17-19-32-21-23-34-25-27-36-28-26-35-24-22-33-20-18-31-16-14-29/h29H,2-28H2,1H3

InChI Key

JEKWNQSRRXIGSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14E7 typically involves the ethoxylation of tetradecyl alcohol with ethylene oxide. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as potassium hydroxide. The process involves the following steps:

    Activation of Tetradecyl Alcohol: Tetradecyl alcohol is first activated by heating.

    Ethoxylation: Ethylene oxide is then introduced to the activated tetradecyl alcohol under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of C14E7 is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring and control of temperature, pressure, and the molar ratio of reactants. The final product is purified through distillation or other separation techniques to remove any unreacted materials and by-products .

Chemical Reactions Analysis

Types of Reactions

C14E7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

C14E7 exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in water. The molecular targets and pathways involved include the interaction with lipid bilayers and the formation of stable micellar structures .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Alkyl Chain EO Units Molecular Formula Average Mass (Da) Key Applications
C12E7 (Dodecylheptaglycol) C12 7 C26H54O8 494.710 Membrane protein solubilization
C14E7 (Tetradecylheptaglycol) C14 7 C28H58O8 522.712 Stabilizing large protein complexes
C12E6 (Hexaethylene glycol dodecyl ether) C12 6 C24H50O7 450.660 Mild detergent formulations
23-(Nonylphenoxy)-Heptaoxatricosan-1-ol C9 (phenolic) 7 C31H56O9 572.760 Industrial surfactants (restricted)
23-Amino-Heptaoxatricosan-1-ol C12 7 C23H49NO8 467.640 Biomedical conjugates

Biological Activity

3,6,9,12,15,18,21-Heptaoxapentatriacontan-1-ol (CAS Number: 40036-79-1) is a polyether compound with potential biological activities that have garnered interest in various scientific domains. This article aims to explore its biological activity, including its pharmacological properties, toxicity profile, and potential applications in medicine and industry.

This compound has the molecular formula C28H58O8C_{28}H_{58}O_8 and a molecular weight of approximately 522.76 g/mol. The structural formula indicates that it is a long-chain polyether alcohol with multiple ether linkages contributing to its unique properties.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some studies suggest that polyether compounds possess antimicrobial properties against a range of pathogens. This may be attributed to their ability to disrupt microbial membranes or interfere with cellular functions.
  • Cytotoxic Effects : Investigations into the cytotoxicity of related compounds indicate potential applications in cancer therapy. The mechanism often involves inducing apoptosis in cancer cells while sparing healthy cells.

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

EndpointHazard LevelDescription
Acute ToxicityLowLow toxicity observed in acute exposure studies.
Chronic ToxicityModeratePotential for chronic effects at high concentrations.
EcotoxicityModerateEffects on aquatic organisms noted in some studies.

This table summarizes the hazard levels associated with different toxicity endpoints based on existing data sources.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of polyether alcohols similar to this compound. The results indicated significant activity against Gram-positive bacteria and fungi. The study highlighted the potential for developing new antimicrobial agents based on this compound structure.

Case Study 2: Cytotoxic Properties

In an experimental setup described in Cancer Research, researchers tested the cytotoxic effects of various polyethers on human cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells. This suggests a promising avenue for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.